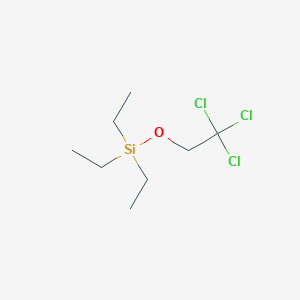
Calcium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;gold is a compound that combines the properties of calcium and gold. Calcium is an alkaline earth metal, represented by the symbol “Ca” and atomic number 20 . Gold, on the other hand, is a noble metal with the symbol “Au” and atomic number 79
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of calcium;gold compounds typically involves the reaction of calcium salts with gold salts under controlled conditions. One common method is the reduction of gold salts using calcium as a reducing agent. This process can be carried out in an aqueous solution or in a non-aqueous solvent, depending on the desired product and reaction conditions .
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale chemical reactions in specialized reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and desired properties .
Análisis De Reacciones Químicas
Types of Reactions: Calcium;gold compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of both calcium and gold .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include halogens, acids, and bases. For example, gold reacts with halogens such as bromine to form gold halides, while calcium can react with acids to form calcium salts .
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid may produce calcium chloride and gold chloride .
Aplicaciones Científicas De Investigación
Calcium;gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various chemical reactions. In biology and medicine, these compounds are studied for their potential therapeutic effects, including their ability to inhibit certain enzymes and proteins . In industry, this compound compounds are used in the production of advanced materials and electronic devices .
Mecanismo De Acción
The mechanism of action of calcium;gold compounds involves their interaction with molecular targets such as enzymes and proteins. For example, gold compounds are known to inhibit the activity of calcium-dependent enzymes, which can have therapeutic effects in the treatment of diseases such as rheumatoid arthritis and cancer . The specific pathways involved in these interactions are still being studied, but they often involve the binding of gold ions to thiol groups in proteins .
Comparación Con Compuestos Similares
Calcium;gold compounds can be compared with other similar compounds such as calcium carbonate and gold chloride. While calcium carbonate is commonly used as a dietary supplement and in construction materials, gold chloride is used in various chemical reactions and as a precursor for the synthesis of other gold compounds . The unique combination of calcium and gold in this compound compounds provides distinct properties that are not found in other similar compounds, making them valuable for specific applications .
List of Similar Compounds:- Calcium carbonate (CaCO₃)
- Gold chloride (AuCl₃)
- Calcium oxide (CaO)
- Gold bromide (AuBr₃)
Conclusion
This compound compounds represent a unique combination of the properties of calcium and gold, offering potential applications in various fields such as chemistry, biology, medicine, and industry. Their preparation methods, chemical reactions, and mechanisms of action provide valuable insights into their potential uses and benefits. Further research is needed to fully understand and harness the capabilities of these compounds.
Propiedades
Número CAS |
62683-54-9 |
|---|---|
Fórmula molecular |
AuCa |
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
calcium;gold |
InChI |
InChI=1S/Au.Ca |
Clave InChI |
ZAZYUFWBENXXPV-UHFFFAOYSA-N |
SMILES canónico |
[Ca].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


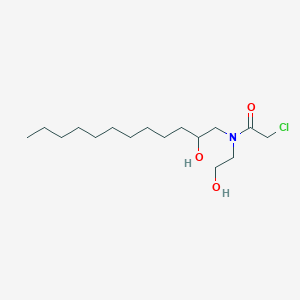
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
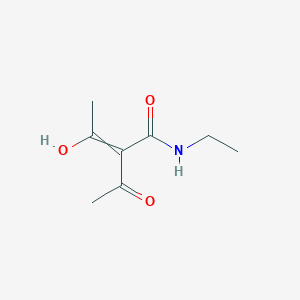

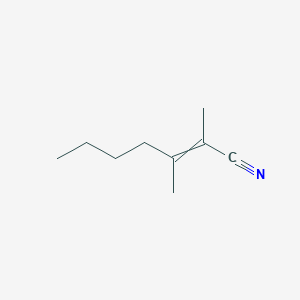
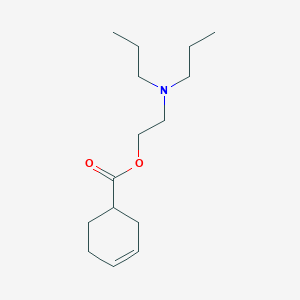
![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
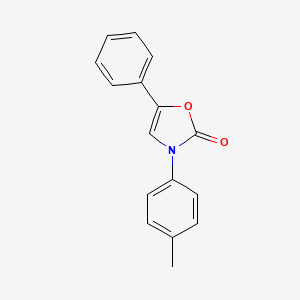
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

